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molecular formula C13H18O4 B8320448 Methyl 7-(2-furoyl)heptanoate

Methyl 7-(2-furoyl)heptanoate

Cat. No. B8320448
M. Wt: 238.28 g/mol
InChI Key: YEJWQYJOGFNXRR-UHFFFAOYSA-N
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Patent
US04812585

Procedure details

In 50 ml of toluene were dissolved 9.41 g (0.05 mole) of suberic acid monomethyl ester and 9.83 g (0.0575 mole) of monochloroacetic anhydride. To the resulting solution were added 4.43 g (0.065 mole) of furan and 0.71 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 50° C. for 6 hours. After completion of the reaction, the reaction solution was cooled and washed successively with of water, 5% aqueous sodium carbonate solution and water. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure and the resulting concentrated residue was purified by silica gel-filled column chromatography to obtain 11 g of 2-(7-methoxycarbonyl-1-oxoheptyl)furan.
Name
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
9.41 g
Type
reactant
Reaction Step Two
Quantity
9.83 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O.Cl[CH2:15][C:16]([O:18][C:19](=O)[CH2:20]Cl)=O.O1C=CC=C1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([C:16]1[O:18][CH:19]=[CH:20][CH:15]=1)=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
4.43 g
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
9.41 g
Type
reactant
Smiles
COC(CCCCCCC(=O)O)=O
Name
Quantity
9.83 g
Type
reactant
Smiles
ClCC(=O)OC(CCl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at 50° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
WASH
Type
WASH
Details
washed successively with of water, 5% aqueous sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting concentrated residue was purified by silica gel-
ADDITION
Type
ADDITION
Details
filled column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)CCCCCCC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 92.3%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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